molecular formula C10H9ClN4O2 B1478987 5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1994003-03-0

5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No. B1478987
CAS RN: 1994003-03-0
M. Wt: 252.66 g/mol
InChI Key: ORRANWVIGGXXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, also known as CTPPD, is a novel pyrazine compound that has been studied for its potential applications in scientific research. CTPPD has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. This compound has also been studied for its potential applications in drug delivery and gene therapy.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthetic approaches for related heterocyclic compounds, emphasizing the construction of pyrrolo[3,4-c]pyrrole derivatives. For instance, a study explored the synthesis of pyrano[2,3-c]pyrrole-4,7-dione derivatives, showcasing new synthetic methodologies for such fused heterocyclic systems (R. Vydzhak & S. Panchishin, 2008). This work contributes to expanding the toolkit for synthesizing complex molecules with potential applications in material science and pharmaceuticals.

Biological Activities

Some derivatives of pyrrolo[3,4-c]pyrrole have been evaluated for their biological activities, such as anti-candida properties. A specific investigation synthesized bis-heterocycles attached to pyrrole rings and assessed their inhibitory effects against several Candida isolates, indicating the potential of such compounds in developing new antifungal agents (A. Khan, 2018).

Application in Organic Electronics

The incorporation of pyrrolo[3,4-c]pyrrole derivatives in organic electronics, particularly in organic thin film transistors (OTFTs) and organic photovoltaics (OPVs), has been explored. For example, a study on the copolymer based on pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione and bithiophene exhibited high mobility in OTFTs, demonstrating the potential of such materials in electronics (Yuning Li et al., 2011).

Photophysical Properties

The photophysical properties of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have been a subject of interest due to their potential applications in optoelectronic materials. Research on symmetrically substituted diketopyrrolopyrrole derivatives under mild conditions highlighted their potential in the synthesis of novel organic optoelectronic materials and biological systems, thanks to increased water solubility and unique optical properties (Guan-qi Zhang et al., 2014).

properties

IUPAC Name

5-(3-chloropyrazin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c11-7-8(13-2-1-12-7)15-3-5-6(4-15)10(17)14-9(5)16/h1-2,5-6H,3-4H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRANWVIGGXXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC=CN=C3Cl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
Reactant of Route 2
5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 3
Reactant of Route 3
5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 4
5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 5
Reactant of Route 5
5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 6
5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.